molecular formula C19H28O4 B1390180 3b,7a,15a-Trihydroxyandrost-5-en-17-one CAS No. 2963-69-1

3b,7a,15a-Trihydroxyandrost-5-en-17-one

Cat. No.: B1390180
CAS No.: 2963-69-1
M. Wt: 320.4 g/mol
InChI Key: FTEHGIIZAGEILF-NSSDSGNWSA-N
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Description

3b,7a,15a-Trihydroxyandrost-5-en-17-one is a steroidal compound with the molecular formula C19H28O4. It is characterized by the presence of three hydroxyl groups at the 3β, 7α, and 15α positions on the androst-5-en-17-one backbone. This compound is known for its significant role in various biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3b,7a,15a-Trihydroxyandrost-5-en-17-one typically involves the hydroxylation of dehydroepiandrosterone (DHEA). The process includes the use of specific enzymes or chemical reagents to introduce hydroxyl groups at the desired positions. One common method involves the use of Colletotrichum lini, a fungal species, which catalyzes the hydroxylation at the 7α and 15α positions .

Industrial Production Methods

Industrial production of this compound may involve biotechnological processes using microbial cultures or chemical synthesis routes. The choice of method depends on the desired purity, yield, and cost-effectiveness. Bioconversion using microbial cells is often preferred for its specificity and efficiency.

Chemical Reactions Analysis

Types of Reactions

3b,7a,15a-Trihydroxyandrost-5-en-17-one undergoes various chemical reactions, including:

    Oxidation: This reaction can further oxidize the hydroxyl groups to ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: Hydroxyl groups can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3b,7a,15a-Trihydroxyandrost-5-en-17-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3b,7a,15a-Trihydroxyandrost-5-en-17-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in binding to receptors and enzymes, influencing various biological activities. The compound’s effects are mediated through its interaction with steroid hormone receptors, modulating gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and makes it a valuable intermediate in pharmaceutical synthesis. Its ability to interact with multiple molecular targets enhances its versatility in research and therapeutic applications.

Properties

IUPAC Name

(3S,7S,8R,9S,10R,13S,14S,15S)-3,7,15-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O4/c1-18-5-3-11(20)7-10(18)8-13(21)16-12(18)4-6-19(2)15(23)9-14(22)17(16)19/h8,11-14,16-17,20-22H,3-7,9H2,1-2H3/t11-,12-,13+,14-,16-,17-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEHGIIZAGEILF-NSSDSGNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CC(C3C2CCC4(C3C(CC4=O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](CC1=C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3[C@H](CC4=O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701036209
Record name (3beta,7alpha,15alpha)-3,7,15-Trihydroxy-androst-5-en-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701036209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2963-69-1
Record name 3β,7α,15α-Trihydroxyandrost-5-en-17-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2963-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3beta,7alpha,15alpha)-3,7,15-Trihydroxy-androst-5-en-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701036209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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